tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate
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Overview
Description
Tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate is a complex organic compound featuring a tert-butyl ester, an oxazolidinone ring, and a cyclopentylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride.
Attachment of the Cyclopentylmethyl Group: This step involves the alkylation of the oxazolidinone ring with a cyclopentylmethyl halide.
Formation of the Tert-Butyl Ester: The final step involves esterification with tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclopentylmethyl groups.
Reduction: Reduction reactions can target the oxo groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and tert-butyl ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include ethers or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a chiral building block for the synthesis of more complex molecules. Its oxazolidinone ring is particularly useful in asymmetric synthesis.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The oxazolidinone ring can form hydrogen bonds with enzymes, influencing their activity. The benzyl and cyclopentylmethyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-4-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate
- tert-Butyl (3R)-4-[(4S)-4-phenyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate
Uniqueness
The unique combination of the benzyl group and the cyclopentylmethyl group in tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and as a potential pharmaceutical lead compound.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H33NO5 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate |
InChI |
InChI=1S/C24H33NO5/c1-24(2,3)30-21(26)15-19(13-17-11-7-8-12-17)22(27)25-20(16-29-23(25)28)14-18-9-5-4-6-10-18/h4-6,9-10,17,19-20H,7-8,11-16H2,1-3H3 |
InChI Key |
YMCMHPHMHAHNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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